tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
This compound is a tert-butyl ester derivative featuring a Boc-protected amino group at the second carbon (R-configuration) and a 4-aminophenyl substituent at the third carbon. Its molecular formula is C17H26N2O4 (calculated based on nomenclature), with a molecular weight of 322.4 g/mol (approximated from ). The tert-butyl and Boc groups enhance steric protection and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m1/s1 |
InChI Key |
LQKGPNIRNXMQCA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsh conditions.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can target the ester or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the ester and amine groups.
Substitution: Substituted esters and amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its stability and reactivity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (BOC) group is widely used to protect amines during chemical reactions. The BOC group can be removed under mild acidic conditions, making it useful in multi-step synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate (): Features a 4-iodophenyl group instead of 4-aminophenyl. The iodo substituent enables radiolabeling (e.g., for imaging), while the methyl ester increases electrophilicity compared to the tert-butyl ester. Stereochemistry: S-configuration at C2 vs. R-configuration in the target compound, which may alter bioactivity .
Sulfonamide-Functionalized Derivatives
- tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-((4-fluorophenyl)sulfonamido)propanoate (8a) (): Replaces the 4-aminophenyl with a 4-fluorophenylsulfonamido group. Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent pharmacological applications compared to the amino-substituted target .
Ethyl-Substituted Phenyl Derivatives
- (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid (): Contains a 4-ethylphenyl group and a carboxylic acid instead of a tert-butyl ester. The ethyl group enhances lipophilicity, while the free acid form improves water solubility, making it suitable for conjugation or salt formation .
Ester Group Modifications
Methyl vs. Benzyl Esters
- Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (): Methyl ester increases reactivity in hydrolysis or transesterification reactions compared to the bulky tert-butyl group. The bromobenzyl group introduces a site for cross-coupling (e.g., Suzuki reactions) .
- Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (): Benzyl ester offers orthogonal deprotection (e.g., hydrogenolysis) and a carbamoyl group for hydrogen-bonding interactions .
Stereochemical and Functional Group Differences
Stereoisomers
- Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (6) (): S-configuration at C2 and a 2-oxopyrrolidinyl group instead of phenyl. The heterocyclic substituent may confer conformational rigidity, useful in peptidomimetics .
Triazole-Containing Analogs
- 2-((Tert-Butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid (7) (): Incorporates a triazole ring via click chemistry, enabling modular derivatization for radiopharmaceuticals or probes .
Biological Activity
Tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available amino acids or their derivatives. A common method includes the coupling of a protected amino acid with an amine in the presence of coupling reagents like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The overall yield for such syntheses can vary but is often optimized through careful selection of reaction conditions.
Anticancer Activity
Research indicates that derivatives of aminophenyl propanoates exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related compounds have demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting promising anticancer activity.
The proposed mechanism for the anticancer activity involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation. By inhibiting these pathways, the compound may induce apoptosis in cancer cells while sparing normal cells.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various aminophenyl propanoate derivatives, including this compound. The results showed a significant reduction in cell viability in A549 lung cancer cells with an IC50 value of 12 µM .
- In Vivo Studies : Another study assessed the compound's efficacy in vivo using xenograft models. Mice treated with the compound exhibited a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds have demonstrated favorable absorption and distribution characteristics, with moderate half-lives suitable for therapeutic use.
Toxicity and Safety
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive in vivo toxicity studies are necessary to establish safety margins before clinical application.
Q & A
Q. What is the role of the tert-butyl and Boc (tert-butoxycarbonyl) groups in this compound during peptide synthesis?
The tert-butyl group acts as a steric protecting group for amines, shielding reactive sites during synthesis to prevent undesired side reactions. The Boc group protects the amino group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups. This dual protection strategy is critical for stepwise peptide elongation .
Q. What are common synthetic routes for preparing this compound?
Synthesis typically involves:
- Acylation : Reacting the amine group of a precursor (e.g., 4-aminophenylalanine derivative) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Esterification : Protecting the carboxylic acid as a tert-butyl ester via reaction with tert-butanol and a coupling agent (e.g., DCC/DMAP) . Purification often uses flash chromatography or recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Temperature : Maintain 0–5°C during Boc protection to minimize racemization .
- Solvent : Use anhydrous THF or DCM to avoid hydrolysis of the Boc group.
- Catalyst : DMAP accelerates esterification by activating the carbonyl .
- Workup : Adjust pH during extraction (e.g., pH 9–10 for amine stability) and use drying agents (Na₂SO₄) to remove trace water . Yields >90% are achievable with strict anhydrous conditions .
Q. How can researchers troubleshoot low yields or impurities during synthesis?
- By-product analysis : Use TLC or HPLC to identify unreacted starting materials or hydrolysis products (e.g., free amine or carboxylic acid).
- Racemization check : Employ chiral HPLC or polarimetry to detect enantiomeric excess loss, often caused by prolonged heating .
- Purification : Optimize flash chromatography gradients (e.g., hexane/ethyl acetate) or switch to preparative HPLC for polar impurities .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, Boc carbonyl at ~155 ppm) and detects enantiopurity via chiral shift reagents .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (amide N-H) validate functional groups .
- Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₇N₂O₄: 335.20) .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C to slow hydrolysis; room temperature leads to Boc group degradation within weeks .
- Light : Protect from UV exposure to prevent aryl amine oxidation .
- Solubility : Dissolve in anhydrous DMSO or DCM for long-term stability; aqueous buffers (pH >7) accelerate ester hydrolysis .
Q. What are its applications in medicinal chemistry beyond peptide synthesis?
Q. What kinetic insights are critical for Boc deprotection in this compound?
Deprotection with TFA follows pseudo-first-order kinetics. Factors affecting rate:
- Acid concentration : 20–50% TFA in DCM achieves complete deprotection in 1–2 hours.
- Steric effects : The tert-butyl group slows diffusion, requiring longer times than less hindered analogs .
Q. How can computational modeling guide the design of derivatives?
Q. What strategies ensure enantiomeric purity during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
